N~1~-cyclohexyl-N~2~-methyl-N~2~-(2-naphthylsulfonyl)glycinamide
Overview
Description
The compound “N~1~-cyclohexyl-N~2~-methyl-N~2~-(2-naphthylsulfonyl)glycinamide” is a complex organic molecule. It contains a cyclohexyl group (a six-membered carbon ring), a methyl group (a single carbon atom with three hydrogen atoms), a naphthyl group (a two-ring carbon structure), a sulfonyl group (a sulfur atom double-bonded to two oxygen atoms), and a glycinamide group (derived from glycine, the simplest amino acid) .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The cyclohexyl and naphthyl groups would provide a rigid, three-dimensional structure, while the sulfonyl and glycinamide groups would likely be involved in any reactions the compound undergoes .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the exact structure and the nature of the functional groups present. For example, the presence of the sulfonyl group might make the compound more polar and therefore more soluble in polar solvents .Mechanism of Action
Safety and Hazards
Future Directions
The future directions for research on this compound would depend on its properties and potential applications. If it has biological activity, it could be studied as a potential pharmaceutical. Alternatively, if it has interesting chemical properties, it could be studied for use in chemical synthesis or materials science .
Properties
IUPAC Name |
N-cyclohexyl-2-[methyl(naphthalen-2-ylsulfonyl)amino]acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3S/c1-21(14-19(22)20-17-9-3-2-4-10-17)25(23,24)18-12-11-15-7-5-6-8-16(15)13-18/h5-8,11-13,17H,2-4,9-10,14H2,1H3,(H,20,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRJCVHYBQHNLJQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1CCCCC1)S(=O)(=O)C2=CC3=CC=CC=C3C=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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